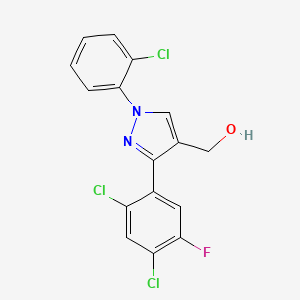

(3-(2,4-Dichloro-5-fluorophenyl)-1-(2-chlorophenyl)-1H-pyrazol-4-YL)methanol

CAS No.: 618441-95-5

Cat. No.: VC16119507

Molecular Formula: C16H10Cl3FN2O

Molecular Weight: 371.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 618441-95-5 |

|---|---|

| Molecular Formula | C16H10Cl3FN2O |

| Molecular Weight | 371.6 g/mol |

| IUPAC Name | [1-(2-chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)pyrazol-4-yl]methanol |

| Standard InChI | InChI=1S/C16H10Cl3FN2O/c17-11-3-1-2-4-15(11)22-7-9(8-23)16(21-22)10-5-14(20)13(19)6-12(10)18/h1-7,23H,8H2 |

| Standard InChI Key | YPSTWVWHNPJHGG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)N2C=C(C(=N2)C3=CC(=C(C=C3Cl)Cl)F)CO)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, [1-(2-chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)pyrazol-4-yl]methanol, reflects its intricate structure:

-

A pyrazole core (a five-membered aromatic ring with two adjacent nitrogen atoms) forms the central scaffold.

-

Substituents include:

-

A 2-chlorophenyl group at position 1.

-

A 2,4-dichloro-5-fluorophenyl group at position 3.

-

A hydroxymethyl (-CH2OH) group at position 4.

-

This arrangement creates a sterically crowded system with distinct electronic properties due to halogen atoms’ inductive effects .

Physicochemical Data

Key properties are summarized below:

| Property | Value | Source |

|---|---|---|

| CAS Number | 618441-95-5 | |

| Molecular Formula | C₁₆H₁₀Cl₃FN₂O | |

| Molecular Weight | 371.6 g/mol | |

| Canonical SMILES | C1=CC=C(C(=C1)N2C=C(C(=N2)C3=CC(=C(C=C3Cl)Cl)F)CO)Cl | |

| InChI Key | YPSTWVWHNPJHGG-UHFFFAOYSA-N |

The presence of three chlorine atoms and one fluorine atom contributes to its high molecular weight and lipophilicity, factors influencing its pharmacokinetic behavior .

Synthesis and Preparation

General Synthetic Strategy

Synthesis involves multi-step organic reactions, typically starting with the formation of the pyrazole ring via 1,3-dipolar cycloaddition between hydrazines and α,β-unsaturated carbonyl compounds. Key steps include:

-

Phenylhydrazine Derivatization: Introduction of chlorophenyl groups via Ullmann coupling or nucleophilic aromatic substitution.

-

Halogenation: Sequential chlorination and fluorination at specified positions using reagents like POCl₃ or Selectfluor® .

-

Hydroxymethylation: Oxidation of a methyl group to methanol using agents such as KMnO₄ or OsO₄, followed by reduction.

Challenges in Synthesis

-

Regioselectivity: Ensuring correct substitution patterns on the pyrazole ring requires careful control of reaction conditions .

-

Steric Hindrance: Bulky substituents complicate coupling reactions, often necessitating palladium-catalyzed cross-coupling under inert atmospheres.

-

Purification: Chromatographic separation is critical due to the compound’s polarity and similarity to byproducts .

Biological Activities and Research Findings

Antioxidant Properties

Pyrazole derivatives often display radical-scavenging activity. In DPPH and ABTS assays, compounds like FPNT showed >50% inhibition at micromolar concentrations, attributed to electron-donating hydroxyl groups and aromatic stabilization of radical intermediates .

Structure-Activity Relationships (SAR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume